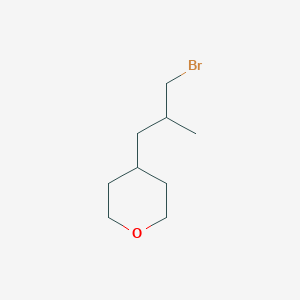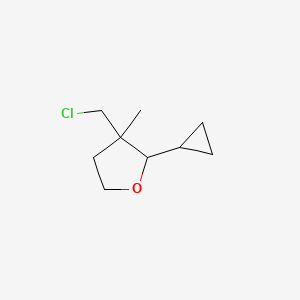
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is an organic compound that belongs to the class of oxolanes It features a chloromethyl group attached to a cyclopropyl and a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane typically involves the reaction of cyclopropylmethanol with chloromethyl methyl ether in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylmethanol + Chloromethyl Methyl Ether → this compound
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane undergoes various types of chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
- Oxidation Reactions : The compound can be oxidized to form corresponding oxolane derivatives.
- Reduction Reactions : Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.
- Substitution : Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.
- Oxidation : Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
- Substitution : Formation of azido, thiocyanato, or alkoxy derivatives.
- Oxidation : Formation of oxolane carboxylic acids or ketones.
- Reduction : Formation of cyclopropylmethanol derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane has a wide range of applications in scientific research, including:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules and polymers.
- Biology : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Medicine : Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds:
- 3-(Chloromethyl)-2-methyl-3-methyloxolane
- 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
- 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane
Uniqueness: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is unique due to the presence of both a cyclopropyl group and a chloromethyl group attached to the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-(chloromethyl)-2-cyclopropyl-3-methyloxolane |
InChI |
InChI=1S/C9H15ClO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
CIKFGJHQOHCKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1C2CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



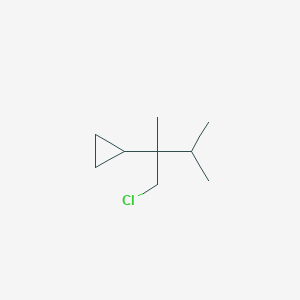

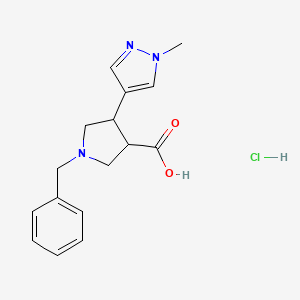

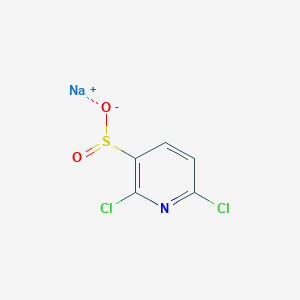
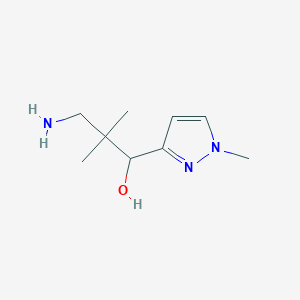
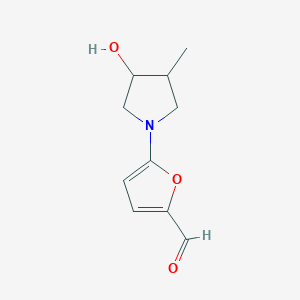
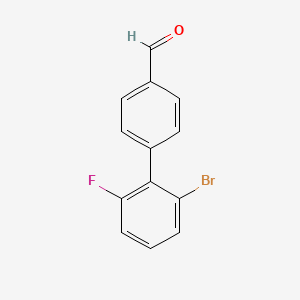
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)
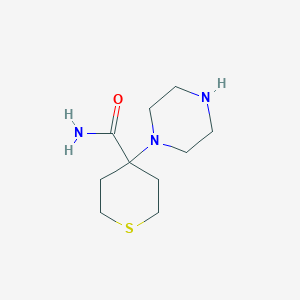
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
